(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide
Description
(E)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide is a hydrazone derivative featuring a 5,7-dibromo-substituted 2-oxoindolin-3-ylidene core linked to a p-tolyloxy acetohydrazide moiety. The compound’s structure is characterized by:
- Acetohydrazide linkage: A hydrazone bond formed via condensation of an acetohydrazide with an aldehyde-like indolinone fragment.
- Aromatic substitution: A p-tolyloxy (4-methylphenoxy) group, contributing to lipophilicity and influencing pharmacokinetic properties.
This compound belongs to a broader class of indolinone hydrazides, which are studied for their anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N3O3/c1-9-2-4-11(5-3-9)25-8-14(23)21-22-16-12-6-10(18)7-13(19)15(12)20-17(16)24/h2-7,20,24H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWYLWFASNMIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula: C20H19Br2N3O3
- Molecular Weight: 509.19 g/mol
- CAS Number: 327033-93-2
Anticancer Activity
Research has indicated that compounds containing the oxoindole moiety exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that (E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.6 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
The biological activity of (E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways: It appears to affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- DNA Interaction: There is evidence suggesting that it can intercalate into DNA, leading to disruption of replication processes.
Case Studies
Recent studies have explored the efficacy of this compound in animal models. A notable study involved administering the compound to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed a marked increase in apoptotic cells within treated tumors.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Aromatic Groups: The p-tolyloxy group in the target compound offers greater steric bulk and lipophilicity compared to chlorophenoxy or benzothiazole-thio groups in analogues.
- Core Diversity: Analogues with benzothiazole or quinoline cores exhibit divergent bioactivities, suggesting the indolinone core is critical for specific targeting (e.g., kinase inhibition) .
Comparison with Analogues
- MMINA Synthesis : Analogous indole hydrazides (e.g., MMINA) are synthesized by condensing indole acetohydrazides with nitrobenzaldehydes, highlighting the versatility of this method for diverse substitutions .
- Benzothiazole Derivatives : Synthesized via sequential thioether formation and hydrazone condensation, differing in the use of benzothiazole-thiol intermediates .
Anticancer Activity
- Benzothiazole Analogues : Show IC₅₀ values of 10–50 μM against glioma (C6) and lung (A549) cancer cells, with selectivity over healthy fibroblasts .
- Quinoline-Azetidinone Derivatives: Exhibit antibacterial activity (MIC ~2–8 μg/mL) against S. aureus and E. coli, suggesting halogenated acetohydrazides may target microbial enzymes .
- Inference for Target Compound: The 5,7-dibromo substitution may enhance DNA damage or topoisomerase inhibition, as seen in brominated indolinones .
Enzyme Inhibition
- α-Glucosidase Inhibitors : Ethyl-thio benzimidazolyl acetohydrazides show IC₅₀ values of 6–7 μM, outperforming acarbose (IC₅₀ = 378 μM) .
- Kinase Targets: Indolinone derivatives are known to inhibit EGFR and VEGFR kinases, suggesting the target compound may share similar mechanisms .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Notes:
- Analogues with polar groups (e.g., triazolylthio in ) show moderate solubility, suggesting structural modifications for ADME optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
